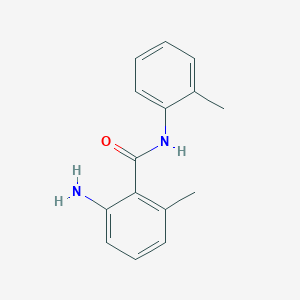

2-Amino-6-methyl-N-(o-tolyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methyl-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-6-3-4-9-13(10)17-15(18)14-11(2)7-5-8-12(14)16/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCBUJASTUIFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(=O)NC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602759 | |

| Record name | 2-Amino-6-methyl-N-(2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371244-06-3 | |

| Record name | 2-Amino-6-methyl-N-(2-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological and Pharmacological Investigations of 2 Amino 6 Methyl N O Tolyl Benzamide and Its Analogues

Antimicrobial Activity Spectrum

Analogues of 2-Amino-6-methyl-N-(o-tolyl)benzamide have demonstrated a broad range of antimicrobial activities, including efficacy against bacteria, fungi, and mycobacteria. This versatility underscores the potential of the benzamide (B126) and related quinazolinone structures as platforms for novel antimicrobial agent development. walshmedicalmedia.comnih.gov

Antibacterial Efficacy Studies

Derivatives built upon core structures similar to 2-Amino-6-methyl-N-(o-tolyl)benzamide have shown significant antibacterial properties. For instance, sulphonamide derivatives of 6-Amino-2-methyl-3(m-tolyl)-4(3H)quinazolinone were reported to possess high antimicrobial activity against various microorganisms. orientjchem.org Similarly, studies on 3-amino-2-methyl-quinazolin-4(3H)-one derivatives revealed moderate to good in-vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Proteus mirabilis. sapub.org

The significance of the tolyl group is highlighted in studies of other heterocyclic systems. An o-tolylamino derivative of 2-amino-1,3,4-thiadiazole (B1665364) was found to be as active as the standard antibiotic amoxicillin (B794) against the Gram-negative bacteria E. coli and Proteus vulgaris. Further research into 3-amino-6-iodo-2-methyl quinazolin-4-(3H)-one showed it possessed higher activity against Pseudomonas aeruginosa compared to its benzoxazinone (B8607429) precursor. researchgate.net Other complex quinazolinone derivatives have also shown promising broad-spectrum potential against both Gram-positive and Gram-negative bacteria. nih.gov

| Compound/Analogue Class | Target Organism(s) | Reported Activity | Reference |

|---|---|---|---|

| 6-Amino-2-methyl-3(m-tolyl)-4(3H)quinazolinone Sulphonamides | Various microorganisms | High antimicrobial activity | orientjchem.org |

| 3-Amino-2-methyl-quinazolin-4(3H)-one Derivatives | E. coli, S. aureus, P. mirabilis | Moderate to good activity | sapub.org |

| o-Tolylamino derivative of 2-amino-1,3,4-thiadiazole | E. coli, Proteus vulgaris | Activity comparable to amoxicillin | |

| 3-Amino-6-iodo-2-methyl quinazolin 4-(3H)-one | Pseudomonas aeruginosa | Significant antibacterial activity | researchgate.net |

Antifungal Efficacy Studies

The antifungal potential of benzamide analogues is also noteworthy. Research on 2-quinolone carboxamide derivatives demonstrated that most of the synthesized compounds exhibited promising antifungal activities. orientjchem.orgscispace.com Specifically, certain novel 4(3H)-quinazolinone derivatives with pyrrolidine (B122466) substitutions displayed a promising antifungal effect against the opportunistic yeast Candida albicans. nih.gov

In a separate study, a p-tolylamino derivative of 1,3,4-thiadiazole (B1197879) showed notable antifungal activity against Aspergillus niger. Another analogue, a benzamide substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) (compound 7h ), exhibited a potent fungicidal effect of 90.5% against Botrytis cinereal, which was superior to the commercial fungicide fluxapyroxad. nih.gov

| Compound/Analogue Class | Target Organism(s) | Reported Activity | Reference |

|---|---|---|---|

| 2-Quinolone Carboxamide Derivatives | Various fungi | Promising antifungal activity | orientjchem.orgscispace.com |

| Pyrrolidine-substituted 4(3H)-Quinazolinones | Candida albicans | Promising antifungal effect | nih.gov |

| p-Tolylamino derivative of 1,3,4-thiadiazole | Aspergillus niger | Notable antifungal activity | |

| Benzamide with pyridine-linked 1,2,4-oxadiazole (Cmpd 7h) | Botrytis cinereal | 90.5% inhibition | nih.gov |

Antitubercular Activity Profiles

Several classes of benzamide analogues have been investigated for their efficacy against Mycobacterium tuberculosis. Novel N-Pyrazolylbenzamide derivatives were synthesized and evaluated, showing notable antitubercular activity. researchgate.net Similarly, a series of 2-quinolone carboxamide derivatives were screened, with most compounds exhibiting promising activity against M. tuberculosis in a microplate Alamar blue assay. orientjchem.orgscispace.com The presence of electron-donating groups on the 2-quinolone moiety was found to be beneficial for this activity. orientjchem.org

Research on 2,2'-dithiobis(benzamide) analogues identified compounds with potent activity against M. tuberculosis H37Rv, including strains resistant to standard drugs. nih.gov The most potent compound in that series had a Minimum Inhibitory Concentration (MIC) superior or equivalent to streptomycin (B1217042) and ethambutol, with no cross-resistance observed. nih.gov Furthermore, novel benzimidazole (B57391) derivatives have also shown excellent potency, with one compound (5g ) reporting an MIC of 0.112 μM against the MTB-H37Rv strain. nih.gov

Anticancer and Antiproliferative Activity Assessments

The benzamide scaffold is a key feature in many compounds designed as anticancer agents. walshmedicalmedia.com Analogues of 2-Amino-6-methyl-N-(o-tolyl)benzamide have shown significant antiproliferative and cytotoxic effects across various cancer cell lines.

A series of novel N-benzylbenzamide derivatives were developed as tubulin polymerization inhibitors. nih.gov Among them, compound 20b demonstrated remarkable antiproliferative activities, with IC50 values ranging from 12 to 27 nM against several cancer cell lines. nih.gov This compound was found to bind to the colchicine (B1669291) binding site on tubulin, leading to potent anti-vascular effects. nih.gov

In another study, N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives were synthesized and tested against human colon cancer cell lines. Compound 16 from this series showed an IC50 of 13 µM against the Caco-2 cell line. researchgate.net Additionally, certain benzenesulfonamide derivatives incorporating s-triazines have been explored as inhibitors of carbonic anhydrase IX, a target associated with tumors. nih.gov

| Compound/Analogue Class | Target Cell Line(s) | Mechanism/Activity | IC50 Value | Reference |

|---|---|---|---|---|

| N-benzylbenzamide derivative (20b) | Multiple cancer cell lines | Tubulin polymerization inhibitor | 12-27 nM | nih.gov |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (Cmpd 16) | Caco-2 (colorectal adenocarcinoma) | PI3Kα pathway inhibition | 13 µM | |

| Benzenesulfonamide with 1,3,5-triazine (B166579) linker (7a) | Tumor cells | Carbonic Anhydrase IX inhibitor (KI) | 594.3 nM | nih.gov |

| N-(2-(Benzylamino)-2-oxoethyl)benzamide (WO5m) | Pancreatic β-cells | Protective against ER stress | 0.1 ± 0.01 µM (EC50) | nih.gov |

Modulatory Effects on Molecular Targets (e.g., Zinc-Activated Channel, Adenosine (B11128) Receptors)

The pharmacological effects of benzamide analogues are often traced to their interaction with specific molecular targets, such as ion channels and receptors.

Zinc-Activated Channels (ZAC): Research into N-(thiazol-2-yl)-benzamide analogues led to the discovery of the first selective antagonists for the ZAC. semanticscholar.org In this study, the o-tolyl analogue (4a ) was found to be essentially inactive, indicating that specific substitution patterns on the phenyl ring are critical for antagonist activity at this channel. semanticscholar.org The binding of zinc to ion channels, typically at histidine or cysteine residues, can induce conformational changes that either activate or inhibit the channel, representing a key mechanism of physiological regulation. nih.gov

Adenosine Receptors: Benzamide derivatives have not been the primary focus of adenosine receptor ligand design, which has more commonly involved modifications of the adenosine molecule itself. However, the broader class of N-substituted amides is relevant. For instance, various N6-substituted adenosine analogues show considerable affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A3), which are G-protein coupled receptors that modulate adenylate cyclase activity. researchgate.net

Other Molecular Targets:

Kv1.3 Potassium Channel: A class of benzamide derivatives has been identified as inhibitors of the Kv1.3 voltage-gated potassium channel, which is present in human T-lymphocytes and plays a role in immune responses. nih.gov

Tubulin: As mentioned previously, N-benzylbenzamide derivatives have been shown to inhibit tubulin polymerization, a well-established target for anticancer drugs. nih.gov

Carbonic Anhydrase: Benzenesulfonamide derivatives have been shown to inhibit carbonic anhydrase isoforms, particularly the tumor-associated hCA IX. nih.gov

Other Biologically Relevant Activities (e.g., Anticonvulsant, Anti-inflammatory, Antioxidant)

Beyond antimicrobial and anticancer effects, benzamide analogues exhibit a range of other important pharmacological activities. walshmedicalmedia.com

Anticonvulsant Activity: The carboxamide structure is a well-known pharmacophore for anticonvulsant drugs. wikipedia.org Several 4-aminobenzamide (B1265587) derivatives have been evaluated for their anticonvulsant properties. nih.gov An analogue, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) , proved to be potent against maximal electroshock-induced seizures, with a pharmacological profile similar to the prototype antiepileptic drug phenytoin. nih.gov Another study on 4-aminobenzanilides also produced compounds with significant anti-MES activity. acs.org

Anti-inflammatory Activity: Benzamides and their related structures, nicotinamides, have been shown to possess potent anti-inflammatory properties. nih.gov Their mechanism may involve the inhibition of the transcription factor NF-kappaB, which in turn inhibits the production of pro-inflammatory cytokines like TNF-alpha. nih.gov Studies have shown that halogen substitutions on the benzamide structure are crucial for this anti-inflammatory effect. nih.gov

Antioxidant Activity: Quinolinone derivatives, which are structurally related to the cyclized form of the title compound, have been reported to possess antioxidant activity. orientjchem.org

Other Activities:

CNS Depressant and Muscle Relaxant: Derivatives of 6-Amino-2-methyl-3(m-tolyl)-4(3H)quinazolinone have been noted for their activity as centrally acting muscle relaxants and central nervous system depressants. orientjchem.org

Pancreatic β-cell Protection: A novel scaffold of N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives was discovered to protect pancreatic β-cells from ER stress-induced death, identifying a promising new modality for diabetes treatment. nih.gov

Mechanistic Elucidation of 2 Amino 6 Methyl N O Tolyl Benzamide S Actions

Investigation of Molecular Targets and Biochemical Pathways

The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets, which in turn modulates various biochemical pathways. For benzamide (B126) derivatives, a diverse range of molecular targets has been identified, suggesting that their mechanisms of action can be multifaceted.

Substituted benzamides have been recognized for their ability to interact with G protein-coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors. mdpi.comresearchgate.net The nature of the substituents on the benzamide ring plays a crucial role in determining the binding affinity and selectivity for these receptors. nih.gov For instance, certain substituted benzamides exhibit high affinity for the D4 dopamine receptor, with the substituents on the benzamide ring mediating these interactions. nih.govacs.org Additionally, aryl benzamide derivatives have been identified as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), indicating another potential class of molecular targets. mdpi.com

Furthermore, the endocannabinoid system is another area of investigation for benzamide-related compounds. Benzimidazole-based molecules have been shown to possess affinity for cannabinoid receptors, particularly CB2R. mdpi.com The structural similarities suggest that 2-Amino-6-methyl-N-(o-tolyl)benzamide could potentially interact with components of these signaling pathways.

Enzyme Inhibition Mechanisms (e.g., DprE1, Protein Tyrosine Kinases)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. The benzamide scaffold is present in a variety of enzyme inhibitors.

One area of significant interest is the inhibition of protein kinases. N-Benzylbenzamide derivatives have been identified as potent inhibitors of tyrosinase. nih.gov Moreover, some benzamide derivatives have shown inhibitory activity against butyrylcholinesterase (BChE), a target in the management of Alzheimer's disease. nih.gov The search results also indicate that certain inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease, incorporate a benzamide structure. nih.govnih.gov Specifically, type II kinase inhibitors targeting the inactive conformation of LRRK2 have been developed. nih.gov Given that 2-amino-6-carboxamidobenzothiazoles, which share structural similarities, are potent inhibitors of the lymphocyte-specific protein tyrosine kinase (Lck), it is plausible that 2-Amino-6-methyl-N-(o-tolyl)benzamide could also exhibit inhibitory activity against protein tyrosine kinases.

In the context of infectious diseases, the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), essential for the cell wall biosynthesis of Mycobacterium tuberculosis, is a validated drug target. Various classes of compounds, including those with benzothiazole (B30560) scaffolds, have been shown to inhibit DprE1. While direct evidence is pending, the structural elements of 2-Amino-6-methyl-N-(o-tolyl)benzamide suggest a potential for similar inhibitory action.

Receptor Antagonism and Agonism Dynamics

The interaction of 2-Amino-6-methyl-N-(o-tolyl)benzamide with various receptors can lead to either agonistic (activating) or antagonistic (inhibiting) effects, which are fundamental to its pharmacological profile.

As mentioned, substituted benzamides are known to interact with dopamine receptors. nih.gov The specific pattern of substitution on the benzamide ring influences whether the compound acts as an agonist or antagonist and its selectivity for different dopamine receptor subtypes. nih.govacs.org For example, specific substitutions can confer selectivity for the D4 dopamine receptor. acs.org

Similarly, the interaction with metabotropic glutamate receptors, particularly mGluR5, has been demonstrated for aryl benzamide derivatives, which act as negative allosteric modulators. mdpi.com This suggests a potential for 2-Amino-6-methyl-N-(o-tolyl)benzamide to modulate glutamatergic neurotransmission.

The sigma receptor family (σ1 and σ2) represents another potential target. Compounds with structural similarities, such as those containing a tolyl group, have shown high affinity for sigma receptors. nih.gov Specifically, 1,3-di(2-tolyl)guanidine is a selective ligand for sigma-type receptors. nih.gov Furthermore, certain pyridine (B92270) derivatives with a methyl group have been found to have a high affinity for σ1/2 receptors. mdpi.comresearchgate.net

Finally, some benzamide derivatives act as inverse agonists at the PPARγ receptor, a key regulator of metabolism. acs.org The possibility of 2-Amino-6-methyl-N-(o-tolyl)benzamide interacting with this or other nuclear receptors warrants further investigation.

Cellular and Subcellular Effects (e.g., Cell Cycle Perturbation, Apoptosis Induction)

The molecular interactions of 2-Amino-6-methyl-N-(o-tolyl)benzamide ultimately manifest as changes in cellular behavior, including effects on cell proliferation, survival, and death.

A significant body of evidence points to the ability of N-substituted benzamides to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.govnih.gov Studies on related compounds have shown that this process can be mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspase-9. mdpi.comnih.gov The induction of apoptosis by some benzamides has been shown to be independent of the tumor suppressor protein p53. nih.gov

In conjunction with apoptosis, cell cycle arrest is another prominent effect of benzamide derivatives. Several studies have reported that these compounds can cause cells to accumulate in specific phases of the cell cycle. nih.govnih.gov For instance, N-substituted benzamides have been observed to induce a G2/M phase cell cycle block. nih.gov This arrest in the cell cycle can occur prior to the onset of apoptosis. nih.gov The regulation of cell cycle-related proteins such as CDK2 and p21 has been implicated in the antitumor effects of o-aminobenzamide derivatives. nih.gov The withdrawal of specific amino acids can also trigger cell-cycle arrest, and it is plausible that compounds mimicking this effect could influence cell proliferation. researchgate.netnih.govnih.gov

The antiproliferative activity of various aminobenzamide derivatives has been demonstrated against a range of cancer cell lines, including undifferentiated gastric cancer, lung cancer, and colon cancer. nih.govresearchgate.net

Nucleic Acid Interactions (e.g., DNA Binding)

While the primary mechanisms of action for many benzamides involve interactions with proteins, the potential for direct interaction with nucleic acids such as DNA cannot be entirely ruled out.

The structure of 2-Amino-6-methyl-N-(o-tolyl)benzamide, with its aromatic rings, could potentially allow for intercalation into the DNA double helix or binding within the minor or major grooves. However, there is currently no direct evidence from the provided search results to suggest that this is a primary mechanism of action for this specific compound.

Research on related chemical structures provides some context. For example, studies have investigated the interaction of benzimidazole (B57391) nucleoside analogs with modified DNA bases like O6-methyl-2'-deoxyguanosine. nih.gov These interactions are often stabilized by a combination of hydrogen bonding and stacking interactions. While this demonstrates that related heterocyclic structures can interact with DNA, it does not confirm a similar mechanism for 2-Amino-6-methyl-N-(o-tolyl)benzamide. Antisense oligonucleotides, which are synthetic nucleic acids, have been used to target the mRNA of proteins like LRRK2, but this is a different therapeutic modality from a small molecule inhibitor. nih.gov

Further studies, such as DNA binding assays and structural analysis of the compound in complex with DNA, would be necessary to definitively determine if nucleic acid interactions play a significant role in the biological activity of 2-Amino-6-methyl-N-(o-tolyl)benzamide.

Structure Activity Relationship Sar Studies of 2 Amino 6 Methyl N O Tolyl Benzamide Derivatives

Systematic Variation of Substituents on the Benzamide (B126) and Toluene (B28343) Moieties

The structure of 2-amino-6-methyl-N-(o-tolyl)benzamide offers several positions for chemical modification, primarily on the anthranilamide core and the N-aryl (o-tolyl) ring. Structure-activity relationship (SAR) studies have systematically explored how different substituents at these positions influence the biological and physicochemical properties of the compound series.

On the benzamide portion, modifications to the amino group and the aromatic ring have yielded significant insights. For instance, in related 2-aminobenzamide (B116534) derivatives, the introduction of various substituents has been shown to modulate antimicrobial activity. mdpi.com Studies on N-substituted benzamides have shown that substituents on the benzamide ring can significantly affect properties like lipophilicity. An ortho-hydroxy group can increase lipophilicity by forming an intramolecular hydrogen bond with the amide carbonyl, effectively masking its polarity. Conversely, an ortho-methoxy group tends to decrease lipophilicity. nih.gov The position of substituents is also critical; a group in the 3-position of the benzamide ring can sterically influence adjacent groups, weakening intramolecular hydrogen bonds and lowering lipophilicity. nih.gov In broader studies of N-arylbenzamides, the introduction of substituents at the 5-position of the benzamide ring has been a key strategy in developing potent and selective kinase inhibitors. nih.gov

Variations on the N-aryl moiety, in this case, the o-tolyl group, are equally important. The nature and position of substituents on this ring can dictate the molecule's orientation and interaction with its biological target. In a related series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, the lipophilicity was shown to be a sum of contributions from various substituents on the aromatic ring. nih.gov For N-aryl benzamides, moving from an N-phenyl to an N-pyridinyl group or introducing substituents on the phenyl ring can dramatically alter biological activity, as seen in the development of metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists. nih.gov

The table below summarizes findings from SAR studies on related benzamide structures, illustrating the effect of substituent variations.

| Compound Series | Variation | Effect on Activity/Property | Reference |

| N-Arylbenzamides | 5-substituents on benzamide ring | Modulates LRRK2 kinase inhibition | nih.gov |

| 2-Aminobenzamides | N-aryl substituents (e.g., p-tolyl, methoxyphenyl) | Influences antimicrobial potential | mdpi.com |

| N-Substituted Benzamides | Ortho-hydroxy vs. Ortho-methoxy on benzamide | Increases vs. decreases lipophilicity, respectively | nih.gov |

| N-(6-Methylpyridinyl) Aryl Amides | Substituents on N-aryl ring | Modulates mGluR5 antagonist affinity | nih.gov |

Elucidation of Key Structural Features for Biological Potency

A fundamental feature is the amide linker (-C(O)NH-). This group is typically planar and serves as a crucial hydrogen bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.govnih.gov The planarity of the amide unit influences the relative orientation of the two aromatic rings. The ability of the amide N-H and a substituent on the benzamide ring (like the 2-amino group) to form intramolecular hydrogen bonds can significantly impact the molecule's conformation and properties. mdpi.comnih.gov For example, intramolecular hydrogen bonding can create a "closed" pharmacophore site, which may decrease activity by preventing interaction with the biological target. mdpi.com

The 2-amino group on the benzamide ring is another key feature. It can serve as a hydrogen bond donor and its basicity can be crucial for ionic interactions with the target. The presence and substitution of this group can dramatically alter biological activity. For instance, N-methylation of amino groups in some bioactive molecules has been shown to enhance activity by preventing certain conformations. rsc.org

The substitution pattern on the aromatic rings is also paramount. The methyl groups in 2-amino-6-methyl-N-(o-tolyl)benzamide are not merely passive additions. The 6-methyl group on the benzamide ring and the ortho-methyl group on the N-tolyl ring introduce steric constraints that force the aromatic rings to adopt a non-coplanar orientation. nih.govnih.gov This twisted conformation is often essential for fitting into the binding pocket of a target protein. Specific substituents at defined positions can lead to high-affinity interactions. For example, in the development of LRRK2 inhibitors, a trifluoromethyl or methoxy (B1213986) group at the 5-position of the benzamide ring was found to be favorable. nih.gov

The following table outlines key structural features and their contributions to biological activity based on studies of analogous compounds.

| Structural Feature | Contribution to Potency | Reference |

| Amide Linker (-C(O)NH-) | Hydrogen bonding (donor/acceptor), structural rigidity | nih.govnih.gov |

| 2-Amino Group | Hydrogen bonding, potential ionic interactions | mdpi.com |

| Ortho/6-Methyl Groups | Induce non-coplanar ring conformation, steric interactions | nih.govnih.gov |

| Intramolecular H-Bonding | Stabilizes conformation, can "close" pharmacophore site | mdpi.comnih.gov |

Impact of Isosteric Replacements and Ring Modifications on Activity

Isosteric and bioisosteric replacements are a cornerstone of drug design, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties without drastically altering its core structure. In the context of 2-amino-6-methyl-N-(o-tolyl)benzamide derivatives, replacing the central amide bond or modifying the aromatic rings can lead to compounds with improved metabolic stability, permeability, or potency.

The amide bond, while crucial for binding, is often susceptible to metabolic cleavage by proteases. Replacing it with a more stable bioisostere is a common strategy. Heterocyclic rings such as oxadiazoles, triazoles, and oxazoles are frequently used as amide surrogates. drughunter.comnih.gov These rings can mimic the hydrogen bonding properties and geometry of the amide group while offering greater metabolic stability. nih.gov For example, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been successfully employed to improve the pharmacokinetic properties of DPP-4 inhibitors. nih.gov Another option is the trifluoroethylamine group, which can act as a stable mimic of the amide's carbonyl group and enhance metabolic stability. drughunter.comnih.gov

Ring modifications also play a critical role. The benzamide or tolyl rings can be replaced with other aromatic or heteroaromatic systems to explore new binding interactions or alter properties. For instance, replacing a phenyl ring with a pyridine (B92270) ring is a common modification that can introduce a hydrogen bond acceptor and change the molecule's solubility and electronic distribution. nih.gov In some series, replacing a pyridine ring with a thiazole (B1198619) has been explored, although this can sometimes introduce concerns about toxicity. nih.gov

Classical isosteric replacements, such as substituting a methyl group with a chlorine atom or a hydroxyl group with an amine, are also fundamental to SAR exploration. Even the exchange of a carbon atom for a silicon atom has been explored in drug design to modulate lipophilicity and metabolic pathways. drughunter.com

The table below provides examples of common isosteric replacements for key moieties in benzamide-type structures.

| Original Moiety | Isosteric Replacement | Potential Impact | Reference |

| Amide Bond (-CONH-) | 1,2,4-Oxadiazole Ring | Improved metabolic stability, mimics H-bonding | nih.gov |

| Amide Bond (-CONH-) | 1,2,3-Triazole Ring | Improved neuroprotective activity in some series | nih.gov |

| Amide Bond (-CONH-) | Trifluoroethylamine (-CF3-CH2-NH-) | Increased metabolic stability, reduced basicity | drughunter.com |

| Phenyl Ring | Pyridine Ring | Adds H-bond acceptor, alters electronics/solubility | nih.gov |

| Carbon Center | Silicon Atom | Increased lipophilicity, altered bond lengths/angles | drughunter.com |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design principles and pharmacophore modeling are invaluable tools. A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity.

For N-aryl benzamide derivatives, a general pharmacophore model would include features such as hydrogen bond donors and acceptors, hydrophobic aromatic regions, and specific steric volumes. The 2-amino group and the amide N-H typically define hydrogen bond donor sites, while the amide carbonyl oxygen acts as a hydrogen bond acceptor. nih.gov The two aromatic rings (the substituted benzamide and the o-tolyl group) constitute hydrophobic or aromatic interaction points. The specific spatial arrangement of these features is critical. The non-coplanar twist induced by the ortho- and 6-methyl groups is a key part of the 3D pharmacophore. nih.govnih.gov

Advanced modeling techniques can generate 3D-pharmacophore models from a series of active compounds. nih.gov These models can then be used as a virtual screen to identify new chemical scaffolds that possess the required features in the correct spatial orientation. The concept of an "opening/closing" pharmacophore site, as influenced by intramolecular hydrogen bonds, highlights the dynamic nature of these models. mdpi.com A molecule might exist in an inactive "closed" conformation in solution, but must adopt an "open" conformation to bind to its target.

Ligand-based design also involves analyzing quantitative structure-activity relationships (QSAR), where statistical models are built to correlate chemical structure with biological activity. Descriptors used in these models can include physicochemical properties like logP (lipophilicity), molecular weight, and electronic parameters, as well as 3D descriptors that account for the molecule's shape and field. nih.gov Such studies on related benzamides have revealed the importance of lipophilicity and specific substituent effects on activity. nih.gov These models guide the rational design of new analogues by predicting which modifications are most likely to enhance potency.

| Pharmacophore Feature | Corresponding Structural Moiety | Interaction Type |

| Hydrogen Bond Donor | 2-Amino Group, Amide N-H | Electrostatic |

| Hydrogen Bond Acceptor | Amide Carbonyl Oxygen | Electrostatic |

| Aromatic/Hydrophobic Region 1 | Substituted Benzamide Ring | Van der Waals, π-π stacking |

| Aromatic/Hydrophobic Region 2 | o-Tolyl Ring | Van der Waals, π-π stacking |

| Steric Volume/Exclusion Zone | Ortho/6-Methyl Groups | Defines required 3D shape |

Preclinical Research and Therapeutic Potential of the 2 Amino 6 Methyl N O Tolyl Benzamide Scaffold

Role as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" is central to medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. These scaffolds represent a validated starting point for the design of compound libraries aimed at discovering new drug candidates. The benzamide (B126) moiety is a well-established component of numerous approved drugs, indicating its favorable properties for biological activity and drug-likeness.

The 2-aminobenzamide (B116534) structure, in particular, has been explored for its potential in various therapeutic areas. The presence of the amino group and the customizable N-substituted phenyl ring allows for a wide range of structural modifications. These modifications can fine-tune the compound's electronic and steric properties, influencing its binding affinity and selectivity for different biological targets.

While the broader class of 2-aminobenzamides has been investigated, the specific derivative, 2-Amino-6-methyl-N-(o-tolyl)benzamide, remains a less explored entity within the published scientific literature. Its potential as a privileged scaffold is inferred from the activities of structurally related compounds. The addition of a methyl group at the 6-position of the aminobenzoyl ring and the ortho-tolyl group on the amide nitrogen are key structural features that would differentiate its biological activity profile from other benzamides.

In Vitro Efficacy and Selectivity Profiling in Disease Models

Currently, there is a notable absence of publicly available in vitro efficacy and selectivity data specifically for 2-Amino-6-methyl-N-(o-tolyl)benzamide in peer-reviewed scientific literature. However, the broader class of 2-aminobenzamide derivatives has been the subject of numerous studies, providing a context for the potential therapeutic applications of this specific compound.

For instance, various 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. Studies on related compounds have demonstrated activity against a range of microbial pathogens. Furthermore, the benzamide scaffold is a known pharmacophore for inhibitors of various enzymes, including kinases, which are critical targets in oncology. Derivatives of 2-aminobenzamides have been investigated as inhibitors of the ABCG2 transporter, which is implicated in multidrug resistance in cancer.

The table below summarizes the types of in vitro assays in which related benzamide compounds have been evaluated, suggesting potential screening avenues for 2-Amino-6-methyl-N-(o-tolyl)benzamide.

| Assay Type | Biological Target/Disease Model | Observed Activity for Related Benzamides | Reference |

| Antimicrobial Susceptibility | Various bacterial and fungal strains | Growth inhibition | |

| Kinase Inhibition | Various protein kinases | Enzyme inhibition (e.g., IC50 values) | |

| ABC Transporter Inhibition | ABCG2-overexpressing cancer cells | Reversal of multidrug resistance | |

| Sigma-1 Receptor Binding | Sigma-1 receptor assays | High affinity and selectivity |

Without direct experimental data, the in vitro efficacy and selectivity profile of 2-Amino-6-methyl-N-(o-tolyl)benzamide remains speculative but holds promise based on the activities of its chemical relatives.

Lead Optimization Strategies and Compound Library Screening

Lead optimization is a critical phase in drug discovery that involves iteratively modifying a promising lead compound to enhance its potency, selectivity, and pharmacokinetic properties. Common strategies include structure-activity relationship (SAR) studies, where systematic changes to the molecule's structure are correlated with changes in biological activity.

For the 2-Amino-6-methyl-N-(o-tolyl)benzamide scaffold, lead optimization would likely involve:

Modification of the N-tolyl group: Substitution on the tolyl ring could explore the impact of electronic and steric effects on target binding.

Variation of the 6-methyl group: Replacing the methyl group with other substituents could probe the importance of this position for activity and selectivity.

Derivatization of the 2-amino group: Acylation or alkylation of the amino group could modulate the compound's properties and interactions with biological targets.

Compound library screening is another essential tool in drug discovery. Large collections of diverse small molecules are tested against a specific biological target to identify "hits." While there are no specific reports of 2-Amino-6-methyl-N-(o-tolyl)benzamide being included in published screening libraries, its straightforward synthesis would make it an attractive candidate for inclusion in libraries focused on identifying new kinase inhibitors, antimicrobial agents, or modulators of other relevant biological pathways.

Preclinical Evaluation of Potential Therapeutic Applications

The preclinical evaluation of a drug candidate involves a series of in vivo studies in animal models to assess its efficacy and safety before it can be considered for human clinical trials. As with the other areas of research, there is no specific preclinical data available in the public domain for 2-Amino-6-methyl-N-(o-tolyl)benzamide.

However, based on the in vitro activities of related compounds, one could envision preclinical studies for this scaffold in the following areas:

Oncology: Evaluating the anti-tumor activity of 2-Amino-6-methyl-N-(o-tolyl)benzamide derivatives in mouse models of cancer, potentially in combination with existing chemotherapeutic agents if an effect on multidrug resistance is confirmed.

Infectious Diseases: Assessing the efficacy of the compound in animal models of bacterial or fungal infections.

Neurological Disorders: Given that some benzamides target CNS receptors, preclinical models for neurological or psychiatric conditions could be relevant.

The table below outlines potential preclinical models that could be used to evaluate the therapeutic applications of this scaffold.

| Therapeutic Area | Potential Preclinical Model | Primary Endpoint |

| Oncology | Xenograft mouse models of human tumors | Tumor growth inhibition |

| Infectious Diseases | Murine models of systemic or localized infection | Reduction in microbial load, survival rate |

| Neurological Disorders | Rodent models of anxiety, depression, or psychosis | Behavioral changes, neurochemical alterations |

Advanced Analytical and Computational Methodologies in 2 Amino 6 Methyl N O Tolyl Benzamide Research

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For a molecule like 2-Amino-6-methyl-N-(o-tolyl)benzamide, one would expect distinct signals for the aromatic protons on both rings, the amine (NH2) protons, the amide (NH) proton, and the two methyl (CH3) groups.

¹³C NMR identifies the number of non-equivalent carbon atoms and provides insight into their chemical environment (e.g., aromatic, carbonyl, aliphatic).

The table below shows representative ¹H NMR data for the parent compound Benzamide (B126) to illustrate the type of information obtained. chemicalbook.com

| Compound | Solvent | Proton Assignment | Chemical Shift (ppm) |

| Benzamide | DMSO-d₆ | Aromatic H | 7.9 - 8.1 |

| Benzamide | DMSO-d₆ | Aromatic H | 7.4 - 7.6 |

| Benzamide | DMSO-d₆ | Amide NH₂ | ~7.5 (broad) & ~8.0 (broad) |

Mass Spectrometry (MS) determines the molecular weight and can reveal structural information through fragmentation patterns. Electron ionization (EI) is a common technique where the molecule is fragmented, and the resulting charged fragments are detected. The mass spectrum of a related compound, N-methylbenzamide, shows a prominent molecular ion peak corresponding to its mass, along with other peaks from the loss of specific fragments. nist.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. Specific bond vibrations absorb IR radiation at characteristic frequencies. For 2-Amino-6-methyl-N-(o-tolyl)benzamide, key expected absorptions would include N-H stretching from the primary amine and secondary amide, C=O stretching of the amide, and C-H and C=C stretching from the aromatic rings and methyl groups. Data for the related compound 2-amino-6-methylbenzamide (B167437) shows characteristic peaks for these groups. spectrabase.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Amide (N-H) | Stretch | 3100 - 3300 |

| Carbonyl (C=O) | Stretch | 1630 - 1680 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

X-ray Diffraction Studies for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for 2-Amino-6-methyl-N-(o-tolyl)benzamide itself has not been published, extensive data is available for the closely related parent compound, 2-Methyl-N-o-tolylbenzamide , which lacks the 2-amino group. nih.gov

The study of this analog reveals critical structural information. The molecule's amide unit (C—N—C(O)—C) is nearly planar. nih.gov The two o-tolyl rings are not coplanar but are twisted relative to each other. nih.gov In the crystal, molecules are linked by N—H⋯O hydrogen bonds, forming chains. nih.gov The presence of a 2-amino group in the target compound would be expected to introduce additional hydrogen bond donor sites, potentially leading to more complex intermolecular interactions and a different crystal packing arrangement, as seen in other aminated benzamides like 2-amino-6-chloro-N-methylbenzamide. nih.gov

The crystallographic data for 2-Methyl-N-o-tolylbenzamide is summarized below. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₅H₁₅NO |

| Molecular Weight | 225.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.9340 (4) |

| b (Å) | 23.639 (2) |

| c (Å) | 10.0228 (8) |

| β (°) | 91.184 (4) |

| Volume (ų) | 1168.75 (17) |

| Z (molecules/unit cell) | 4 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational modeling is a powerful tool for predicting and analyzing how a ligand, such as 2-Amino-6-methyl-N-(o-tolyl)benzamide, might interact with a biological target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. walshmedicalmedia.commdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds against a protein target to identify potential inhibitors. scialert.netresearchgate.net For example, studies on other benzamide derivatives have used docking to predict their binding to targets like glucokinase and DNA gyrase. researchgate.netnih.gov The process involves preparing 3D structures of both the ligand and the target protein and using a scoring function to rank the potential binding poses based on estimated free energy of binding. mdpi.com

Molecular Dynamics (MD) Simulations provide insights into the behavior of the ligand-receptor complex over time. youtube.com After a ligand is docked, MD simulations can be run to assess the stability of the predicted binding pose and to observe conformational changes in both the ligand and the protein. nih.govrsc.org These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of atomic positions and velocities. youtube.com Studies on related benzamide and benzimidazole (B57391) inhibitors have used MD to confirm the stability of ligand-protein complexes and to analyze the persistence of key interactions, such as hydrogen bonds, over the simulation period. nih.govnih.gov

| Computational Method | Purpose | Key Outputs |

| Molecular Docking | Predicts binding mode and affinity | Binding energy (score), ligand pose, key interactions (e.g., H-bonds) |

| Molecular Dynamics | Assesses stability and dynamics of the complex | Trajectory of atomic motion, RMSD (Root Mean Square Deviation), interaction stability over time |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jppres.comunair.ac.id By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. igi-global.com

The development of a QSAR model involves several steps:

Data Set Selection : A series of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is chosen. nih.gov

Descriptor Calculation : Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation linking the descriptors to the activity. unair.ac.id

Validation : The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets. nih.govunair.ac.id

Studies on various benzamide derivatives have successfully employed QSAR to elucidate the features required for activity against targets like glucokinase and cancer cell lines. nih.govjppres.com For instance, a QSAR study on benzylidene hydrazine (B178648) benzamides identified aqueous solubility (Log S) and molar refractivity (MR) as key descriptors influencing anticancer activity. unair.ac.id

The table below shows a representative QSAR equation from a study on related compounds. unair.ac.id

| Model Equation | Statistical Parameters |

| pIC₅₀ = 0.738(Log S) - 0.031(rerank) + 0.017(MR) - 1.359 | n = 11, R² = 0.849, Q² = 0.61 |

Note: pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration. R² is the coefficient of determination, and Q² is the cross-validated R².

High-Throughput Screening (HTS) Approaches in Compound Evaluation

High-Throughput Screening (HTS) is an automated method used in pharmaceutical research to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.gov This process is essential for identifying "hits" from large compound libraries, which can then be optimized into lead compounds for drug development. thermofisher.com

A compound like 2-Amino-6-methyl-N-(o-tolyl)benzamide would typically be part of a larger, diverse chemical library. stanford.edu The HTS process generally involves:

Assay Development : A robust and miniaturized biological assay is created, often in a 384-well or 1536-well plate format. This could be a biochemical assay measuring enzyme inhibition or a cell-based assay measuring a cellular response.

Automation : Robotic systems handle the dispensing of compounds, reagents, and cells into the microplates.

Screening : The entire library is tested in the assay.

Data Analysis : Automated readers measure the assay signal (e.g., fluorescence, luminescence, absorbance), and specialized software identifies the active compounds or "hits". acs.org

Modern HTS can involve various strategies, including target-based screening, phenotypic screening, and fragment-based screening. nih.govthermofisher.com The integration of HTS with combinatorial chemistry allows for the rapid evaluation of newly synthesized compound libraries, accelerating the discovery of novel bioactive molecules. acs.org

Future Directions and Emerging Research Avenues for 2 Amino 6 Methyl N O Tolyl Benzamide

Development of Novel Synthetic Pathways and Methodologies

The efficient and versatile synthesis of 2-Amino-6-methyl-N-(o-tolyl)benzamide and its derivatives is paramount for facilitating comprehensive biological evaluation. Traditional methods for amide bond formation often require harsh conditions or the use of toxic reagents. organic-chemistry.org Modern synthetic organic chemistry offers a toolkit of more sustainable and efficient alternatives.

Future research should focus on developing novel synthetic pathways that are both high-yielding and environmentally benign. Promising methodologies include:

Copper-Catalyzed Cross-Coupling Reactions: Recent advancements have demonstrated the efficacy of copper-catalyzed reactions for the synthesis of N-aryl amides. organic-chemistry.orgorganic-chemistry.org These methods often utilize readily available starting materials, such as arylboronic acids and nitriles, and can be performed under milder conditions than traditional approaches. organic-chemistry.org A potential route could involve the copper-catalyzed amidation of a suitable arylboronic acid with 2-amino-6-methylbenzonitrile.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of 2-aminobenzamide (B116534) derivatives, offering a time-efficient and environmentally friendly alternative to conventional heating. mdpi.com

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved safety, scalability, and product purity. The application of flow chemistry to the synthesis of 2-Amino-6-methyl-N-(o-tolyl)benzamide could streamline its production for further studies.

C-H Activation Strategies: Direct C-H functionalization represents a highly atom-economical approach to creating complex molecules. A strategy involving the direct amidation of a C-H bond in a substituted toluene (B28343) with a 2-amino-6-methylbenzoyl precursor could provide a novel and efficient synthetic route.

A comparison of conventional and emerging synthetic methods is presented in Table 1.

| Method | Advantages | Disadvantages | Potential for 2-Amino-6-methyl-N-(o-tolyl)benzamide |

| Conventional (e.g., acyl chloride) | Well-established | Often requires harsh reagents, can generate significant waste | Baseline for comparison |

| Copper-Catalyzed Coupling | Milder conditions, good functional group tolerance organic-chemistry.orgorganic-chemistry.org | Catalyst cost and removal can be a concern | High potential for efficient and scalable synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields mdpi.com | Specialized equipment required, scalability can be challenging | Excellent for rapid library synthesis of analogues |

| Flow Chemistry | Enhanced safety, scalability, and purity | High initial equipment cost | Ideal for large-scale, controlled production |

Identification of Undiscovered Biological Targets

The 2-aminobenzamide scaffold is a key pharmacophore in numerous approved drugs and clinical candidates, interacting with a diverse range of biological targets. While the specific targets of 2-Amino-6-methyl-N-(o-tolyl)benzamide remain to be elucidated, research on its analogues provides valuable leads.

Histone Deacetylases (HDACs): The 2-aminobenzamide moiety is a well-established zinc-binding group in HDAC inhibitors. researchgate.netresearchgate.net Compounds bearing this scaffold, such as Entinostat (MS-275), have shown potent anticancer activity. researchgate.netresearchgate.netnih.gov Studies have demonstrated that the ortho-amino group is crucial for HDAC inhibitory activity. nih.gov Future research should investigate the potential of 2-Amino-6-methyl-N-(o-tolyl)benzamide to inhibit various HDAC isoforms, particularly HDAC1 and HDAC3, which have been identified as targets for other 2-aminobenzamide derivatives. nih.govnih.gov

Glucokinase (GK) Activators: Glucokinase is a critical enzyme in glucose homeostasis, making it an attractive target for the treatment of type 2 diabetes. repec.org Several benzamide (B126) derivatives have been identified as potent GK activators. researchgate.net Screening 2-Amino-6-methyl-N-(o-tolyl)benzamide for its ability to activate glucokinase could unveil a potential new therapeutic application in metabolic diseases.

Dopamine (B1211576) and Serotonin (B10506) Receptors: Substituted benzamides like amisulpride (B195569) are known to modulate dopaminergic and serotonergic pathways, leading to their use as antipsychotic and antidepressant agents. acs.orgnih.gov These drugs often exhibit polypharmacology, where the racemate's different enantiomers engage distinct receptors. acs.org It would be valuable to investigate the interaction of 2-Amino-6-methyl-N-(o-tolyl)benzamide with dopamine (D2, D3) and serotonin (5-HT7) receptors. acs.orgnih.gov

Other Potential Targets: The benzamide scaffold has been implicated in the inhibition of other enzymes, including acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant to Alzheimer's disease. mdpi.com Additionally, antimicrobial and antiplasmodial activities have been reported for related compounds. mdpi.commdpi.com A broad pharmacological screening of 2-Amino-6-methyl-N-(o-tolyl)benzamide is warranted to uncover its full biological activity profile.

Rational Design of Highly Selective and Potent Analogues

Once initial biological activities are identified, the principles of medicinal chemistry can be applied to rationally design analogues of 2-Amino-6-methyl-N-(o-tolyl)benzamide with improved potency and selectivity.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is essential to understand the contribution of each component to biological activity. Key modifications could include:

Varying the substitution pattern on the N-(o-tolyl) ring.

Replacing the o-tolyl group with other aromatic or heterocyclic rings.

Modifying the methyl group on the 2-aminobenzoyl moiety.

Introducing bioisosteric replacements for the amide bond.

Bioisosterism: The replacement of certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacological profiles. For example, replacing a hydrogen atom with fluorine can enhance membrane permeability and metabolic stability. mdpi.com The use of bioisosteres for the amide bond or other parts of the molecule could lead to analogues with novel properties. nih.gov

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound. The 2-aminobenzamide core of the title compound could serve as a starting fragment for FBDD campaigns against newly identified targets.

The following table outlines potential structural modifications and their expected impact based on literature for related compounds.

| Structural Modification | Rationale | Potential Outcome | Relevant Research |

| Altering substituents on the N-aryl ring | Explore electronic and steric effects on binding | Enhanced potency and/or selectivity | mdpi.com |

| Replacing the o-tolyl group | Modulate pharmacokinetic and pharmacodynamic properties | Improved bioavailability, novel target interactions | researchgate.net |

| Modifying the 6-methyl group | Probe the binding pocket for additional interactions | Increased affinity and selectivity | nih.gov |

| Introducing bioisosteres | Improve metabolic stability, permeability, and binding | Enhanced drug-like properties | nih.gov |

Integration with Modern Drug Discovery Paradigms

The drug discovery process has been revolutionized by computational methods and high-throughput screening techniques. The future development of 2-Amino-6-methyl-N-(o-tolyl)benzamide and its analogues should fully leverage these modern paradigms.

In Silico Screening and Molecular Docking: Computational tools are invaluable for predicting the binding of small molecules to protein targets. nih.gov Once a potential biological target is identified, molecular docking studies can be used to predict the binding mode of 2-Amino-6-methyl-N-(o-tolyl)benzamide and guide the design of more potent analogues. mdpi.commdpi.com These in silico techniques can significantly reduce the number of compounds that need to be synthesized and tested experimentally. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This can be used to predict the activity of virtual compounds and prioritize synthetic efforts.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target. A library of analogues based on the 2-Amino-6-methyl-N-(o-tolyl)benzamide scaffold could be synthesized and screened to identify initial hits for various therapeutic targets.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model based on active 2-aminobenzamide derivatives can be used to search virtual libraries for new compounds with the potential for similar activity. mdpi.com

Exploration of New Therapeutic Indications

The diverse biological activities reported for the 2-aminobenzamide class of compounds suggest that 2-Amino-6-methyl-N-(o-tolyl)benzamide could have therapeutic potential in a wide range of diseases.

Oncology: Given the established role of 2-aminobenzamide derivatives as HDAC inhibitors, the most immediate therapeutic area to explore is cancer. researchgate.netnih.govnih.gov Research should focus on evaluating the anti-proliferative and apoptosis-inducing effects of the compound in various cancer cell lines. nih.govnih.gov

Metabolic Diseases: The potential for glucokinase activation opens the door to investigating its utility in treating type 2 diabetes and other metabolic disorders. researchgate.netrepec.org

Neurodegenerative and Psychiatric Disorders: The structural similarity to known antipsychotic and the potential to interact with CNS targets suggests that 2-Amino-6-methyl-N-(o-tolyl)benzamide and its analogues could be developed for treating conditions like schizophrenia, depression, or Alzheimer's disease. acs.orgnih.govmdpi.com

Infectious Diseases: The reported antimicrobial and antiplasmodial activities of related benzamides indicate a potential role in combating bacterial, fungal, and parasitic infections. mdpi.commdpi.com

Q & A

Q. What are the optimal synthetic routes for 2-Amino-6-methyl-N-(o-tolyl)benzamide, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via amide coupling between 2-amino-6-methylbenzoic acid derivatives and o-toluidine. A typical procedure involves activating the carboxylic acid with coupling agents like EDCI/HOBt or using Schlenk techniques to minimize moisture interference. For example, analogous benzamide syntheses achieved ~51% yield via column chromatography (20% EtOAc/hexane) after refluxing reactants in dry DCM with DCC as a coupling agent . To improve yields, optimize stoichiometry (e.g., 1.1:1 amine:acid ratio), use anhydrous solvents, and monitor reaction progress via TLC. Post-synthetic purification via recrystallization (e.g., ethanol/water) may enhance purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer: Combine spectroscopic and crystallographic methods:

- NMR : Analyze and NMR spectra for diagnostic signals (e.g., amide NH at δ 10–11 ppm, aromatic protons in o-tolyl group at δ 7.2–7.4 ppm) .

- X-ray Diffraction : Resolve crystal packing and confirm substituent positions. For example, DFT-optimized X-ray structures of similar benzamides show bond angles and torsion angles consistent with planar amide groups .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and compare with theoretical m/z values.

Q. What safety protocols are critical when handling 2-Amino-6-methyl-N-(o-tolyl)benzamide?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of dust/aerosols.

- First Aid : For accidental exposure, rinse skin with soap/water for 15 minutes; flush eyes with saline. Seek medical attention if symptoms persist .

- Waste Disposal : Segregate chemical waste in labeled containers for incineration by certified facilities .

Advanced Research Questions

Q. How does polymorphism affect the biological activity and physicochemical stability of this compound?

Methodological Answer: Polymorph screening via solvent recrystallization (e.g., using ethanol, acetonitrile, or DMSO/water mixtures) can identify stable forms. For benzamide derivatives, monoclinic and rhombic polymorphs exhibit differing melting points and solubility profiles . Assess bioactivity via in vitro assays (e.g., enzyme inhibition) to correlate polymorph stability with efficacy. For example, metastable forms may show higher dissolution rates but lower thermal stability, impacting shelf life .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this benzamide?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-311G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/PBS buffers to study conformational stability.

- Docking Studies : Dock the compound into protein active sites (e.g., using AutoDock Vina) to hypothesize binding modes for pharmacological targets .

Q. How can contradictory data in biological assays (e.g., inconsistent IC50_{50}50 values) be resolved?

Methodological Answer:

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and validate protocols across multiple labs.

- Metabolite Interference : Test for compound degradation via LC-MS; stabilize solutions with antioxidants (e.g., ascorbic acid) if oxidation is observed .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to account for variability. For example, a benzamide derivative showed reduced infarct size variability after normalizing to area-at-risk in cardiac ischemia models .

Q. What strategies are effective for introducing functional groups at the ortho position of the benzamide core for SAR studies?

Methodological Answer:

- Directed Ortho Metalation (DoM) : Use LDA or LTMP to deprotonate the ortho position of the benzamide, followed by electrophilic quenching (e.g., MeSnCl for methyl groups) .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids to install substituents. Pre-functionalize the core with a halogen (e.g., bromine) via electrophilic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.